molecular formula C13H8F2O2 B6377964 5-(2,5-Difluorophenyl)-2-formylphenol CAS No. 1261950-23-5

5-(2,5-Difluorophenyl)-2-formylphenol

Cat. No.: B6377964
CAS No.: 1261950-23-5
M. Wt: 234.20 g/mol
InChI Key: HQGKLHNCXQFPSM-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-2-formylphenol is a multifunctional phenolic compound of significant interest in advanced organic synthesis and materials science. Its molecular structure incorporates both a formyl group and a difluorophenyl ring, making it a versatile and valuable building block for constructing more complex molecular architectures. The reactive formyl group is amenable to various chemical transformations, most notably condensation reactions with primary amines to form Schiff bases, which are key intermediates in the development of nonlinear optical materials and liquid crystals for display technologies . The presence of fluorine atoms can influence the molecule's electronic characteristics, polarity, and metabolic stability, which is a valuable trait in medicinal chemistry research . Researchers utilize this compound as a precursor in the synthesis of heterocyclic systems and other complex organic molecules for applications ranging from drug discovery to the development of advanced functional materials. This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2,5-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKLHNCXQFPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685134
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-23-5
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2,5-difluorotoluene as a starting material, which undergoes a series of reactions including formylation and hydroxylation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 5-(2,5-Difluorophenyl)-2-formylphenol can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol group under suitable conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and suitable solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-(2,5-Difluorophenyl)-2-formylphenol is explored as a building block for pharmaceutical compounds with potential anticancer and anti-inflammatory properties. Its structure allows for modifications that can enhance biological activity.

  • Case Study : A series of derivatives were synthesized to evaluate their anticancer efficacy. The presence of the difluorophenyl group was found to significantly influence the compounds' interactions with cancer cell lines, leading to promising results in inhibiting tumor growth .

Materials Science

The compound is investigated for its potential in developing advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with enhanced durability and functionality.

  • Application Example : In polymer chemistry, derivatives of this compound have been utilized to synthesize high-performance polymers with improved thermal stability and mechanical properties .

Biological Studies

As a biochemical probe, this compound is used in assays to study enzyme interactions and cellular processes. Its ability to modulate enzyme activities makes it valuable for understanding various biological pathways.

  • Research Insight : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory responses, suggesting its potential role in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-2-formylphenol in biological systems involves its interaction with specific molecular targets. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Fluorinated Aromatic Compounds
  • 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives (): These TRK kinase inhibitors share the 2,5-difluorophenyl group but incorporate heterocyclic systems (pyrazolo-pyrimidine, pyrrolidine) instead of a phenol core. The fluorine atoms likely enhance binding affinity and metabolic stability in these kinase inhibitors, a property that may extrapolate to 5-(2,5-Difluorophenyl)-2-formylphenol in medicinal contexts .
  • Non-Fluorinated Phenolic Analogues: Compounds like 5-hydroxymethylfurfural (HMF, ) lack fluorine substituents but share a phenolic/formyl framework. HMF’s formyl group is oxidized to carboxylic acid derivatives (e.g., 2,5-furandicarboxylic acid), whereas fluorinated derivatives like this compound may exhibit slower oxidation kinetics due to electron-withdrawing fluorine effects .

Physicochemical Properties

Property This compound HMF () TRK Inhibitor Derivatives ()
Core Structure Phenol with formyl, difluorophenyl Furan with hydroxymethyl Pyrazolo-pyrimidine with difluorophenyl
Key Functional Groups -CHO, -F -CH2OH -NH2, -F, heterocycles
Electron Effects Strong electron-withdrawing (-F) Electron-donating (-OH) Mixed electronic effects
Potential Applications Pharmaceutical intermediates Bioplastic precursors Anticancer agents

Q & A

Q. How to align ontological assumptions (e.g., molecular behavior) with epistemological goals in studying this compound?

  • Methodological Answer : Define ontological frameworks (e.g., quantum mechanical vs. empirical force fields) early to guide hypothesis formulation. Epistemological clarity ensures alignment between experimental design (e.g., kinetic studies) and theoretical models (e.g., transition state theory) .

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